molecular formula C19H17N5O B2705371 N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-54-1

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2705371
CAS No.: 393785-54-1
M. Wt: 331.379
InChI Key: XIRNXCDCPDXGRH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has been synthesized and studied for its biological activity . The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and its regulation, making it a significant target for various therapeutic interventions.

Mode of Action

The interaction of this compound with its target involves docking against the acetyl-CoA carboxylase enzyme . This interaction can lead to changes in the enzyme’s activity, potentially disrupting the normal biosynthesis of fatty acids within the cell.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to fatty acid metabolism, given its interaction with the acetyl-CoA carboxylase enzyme . The downstream effects of this interaction could include alterations in cellular energy production and storage, as fatty acids play a crucial role in these processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on fatty acid biosynthesis. By interacting with the acetyl-CoA carboxylase enzyme, this compound could disrupt normal cellular processes related to energy production and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-ethoxyaniline with 1-phenyl-3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-25-17-11-7-6-10-16(17)23-18-15-12-22-24(19(15)21-13-20-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNXCDCPDXGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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